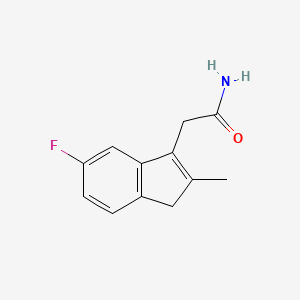
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide is an organic compound with the molecular formula C12H12FNO It is a derivative of indene, featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the indene ring, along with an acetamide functional group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylindene.
Acetylation: The indene derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid.
Amidation: The acetic acid derivative is then converted to the corresponding acetamide through a reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetic acid or ketones.
Reduction: Formation of 2-(5-fluoro-2-methyl-1H-inden-3-yl)ethylamine.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetic acid
- 2-(5-Fluoro-2-methyl-1H-inden-3-yl)ethylamine
- 5-Fluoro-2-methylindene
Uniqueness
2-(5-Fluoro-2-methyl-1H-inden-3-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and materials science.
Propriétés
Formule moléculaire |
C12H12FNO |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
2-(6-fluoro-2-methyl-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C12H12FNO/c1-7-4-8-2-3-9(13)5-11(8)10(7)6-12(14)15/h2-3,5H,4,6H2,1H3,(H2,14,15) |
Clé InChI |
YROGZLFRFPJWMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


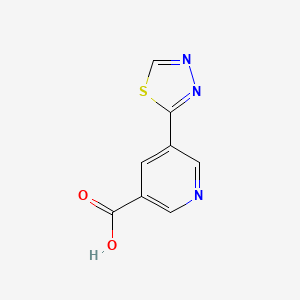
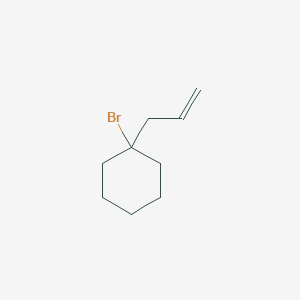
![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)
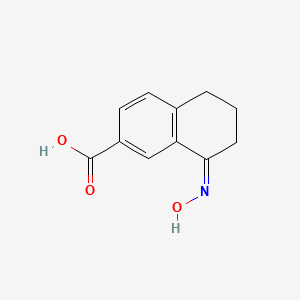
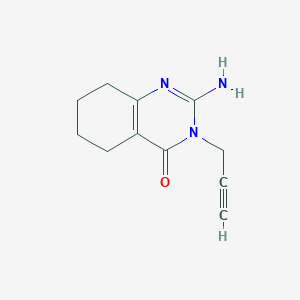
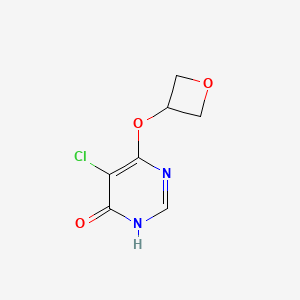

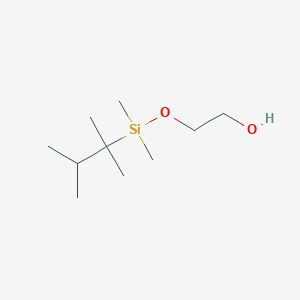


![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)
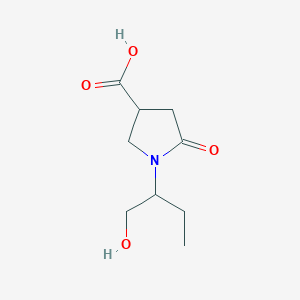

![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)
